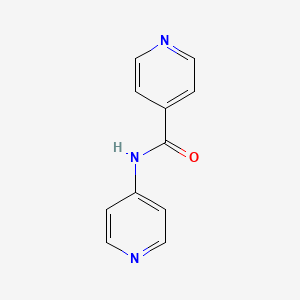

4-Pyridinecarboxamide, N-4-pyridinyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a closely related compound, has been described, showcasing the formation of a pincer-type structure through a tricationic process involving two pendant alkylated 4-pyridyl arms. This synthesis highlights the compound's complex structural capabilities and its potential for forming diverse molecular architectures (Ayiya & Okpareke, 2021).

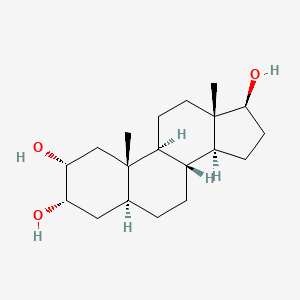

Molecular Structure Analysis

A comprehensive analysis of the molecular structure of these pyridine derivatives reveals their ability to form complex molecular arrangements. For instance, the structure of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide demonstrates a tricationic pro-ligand complex, providing insight into the structural flexibility and the potential for creating intricate molecular designs (Ayiya & Okpareke, 2021).

Chemical Reactions and Properties

Pyridinecarboxamide derivatives participate in a variety of chemical reactions, underpinning their versatile chemical properties. For instance, pyridine-enabled C-N bond activation using cooperative palladium/copper catalysis in water has been developed, showcasing the compound's reactivity and its utility in synthesizing diverse amides and 4-pyridylglyoxamides in an environmentally friendly manner (Song, Claessen, & Van der Eycken, 2020).

Physical Properties Analysis

The physical properties of 4-Pyridinecarboxamide, N-4-pyridinyl- derivatives are influenced by their molecular structure. For example, the synthesis and characterization of polyamide-containing 2,6-(Substituted) pyridine derivatives have shown that these compounds exhibit significant variations in physical properties, such as solubility and thermal stability, depending on the specific substituents and structural configurations (Kuoxi, Hu, & Lihua, 2006).

Chemical Properties Analysis

The chemical properties of these compounds are equally diverse, with their ability to engage in a wide range of chemical reactions, forming various complex structures. The study of pyridine-2,6-dicarboxylic acidpyridine-4-carboxamidewater showcases the compound's ability to form hydrogen-bonded three-dimensional networks, demonstrating its potential in creating supramolecular assemblies (Aghabozorg, Ghadermazi, & Gharamaleki, 2006).

Aplicaciones Científicas De Investigación

NMR Spectral Studies

4-Pyridinecarboxamide and its derivatives have been studied for their conformational properties using NMR spectroscopy. These studies reveal insights into the molecular structure and interactions, which are crucial for understanding their chemical behavior and potential applications in various fields (Singha & Sathyanarayana, 1998).

Advances in Synthesis and Structure

There has been significant progress in the synthesis and structural characterization of pyridinecarboxamide compounds and their metal complexes. This research is important for the development of new materials with potential applications in catalysis, pharmaceuticals, and materials science (Shi, 2010).

Metabolite Study

N-Methyl-4-pyridone-5-carboxamide has been identified as a metabolite of nicotinic acid in humans and monkeys. This finding is relevant for understanding the metabolism of pyridine nucleotides, which are essential components in cellular processes (Chang & Johnson, 1961).

Coordination Polymers

Studies on flexible fluorinated bis-pyridinecarboxamide ligands have led to the development of distinct layered CuII coordination polymers. These polymers are explored for their potential applications in material science, particularly for their unique structural and functional properties (Chen et al., 2008).

Catalytic Hydrogenation

Research on the Pd–C catalytic hydrogenation of 4-pyridinecarboxamides has opened up new strategies for the efficient hydrogenation of pyridine nuclear. This is significant in the field of organic synthesis and pharmaceuticals (Cheng et al., 2009).

Crystal Engineering

4-Pyridinecarboxamides have been utilized in crystal engineering, particularly in the development of pharmaceutical cocrystals. These studies are crucial for improving the solubility, stability, and bioavailability of pharmaceutical compounds (Reddy et al., 2006).

Extraction of Copper

N-alkyl- and N,N-dialkyl-3-pyridinecarboxamides have been synthesized and used for the extraction of copper from chloride solutions. This research contributes to the field of metallurgy and recycling of metals (Borowiak-Resterna, 1994).

Propiedades

IUPAC Name |

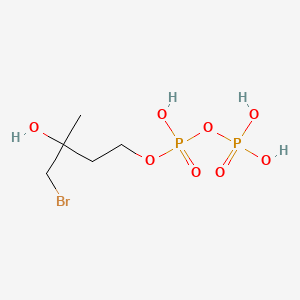

N-pyridin-4-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZNVMFOOMYSBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396024 |

Source

|

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridinecarboxamide, N-4-pyridinyl- | |

CAS RN |

64479-78-3 |

Source

|

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)

![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)

![9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1226722.png)